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[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine

Physicochemical Properties Medicinal Chemistry ADME

Researchers developing GPCR ligands or kinase inhibitors require precise substitution patterns to achieve target selectivity-generic benzylpiperidines fail to replicate the electronic and lipophilic profile of the 3-methoxybenzyl group. This compound delivers quantifiable differentiation: • **Measurable property shift:** +0.7 ΔXLogP3-AA, +9.5 Ų ΔtPSA vs. unsubstituted benzyl analog • **Target relevance:** Validated scaffold for CXCR4 antagonist SAR (31-derivative QSAR models available) • **Synthetic utility:** Primary amine handle for bioconjugation or focused library construction Available for R&D use with full analytical data. Stocked for immediate dispatch.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
CAS No. 893755-11-8
Cat. No. B3022522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine
CAS893755-11-8
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2CCC(CC2)CN
InChIInChI=1S/C14H22N2O/c1-17-14-4-2-3-13(9-14)11-16-7-5-12(10-15)6-8-16/h2-4,9,12H,5-8,10-11,15H2,1H3
InChIKeyKPHVUQOITVRPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Overview


[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (CAS 893755-11-8) is a synthetic small molecule featuring a piperidine core with a 3-methoxybenzyl group on the piperidine nitrogen and a methylamine moiety at the 4-position . This molecular architecture places it within the N-substituted piperidin-4-yl-methanamine class, a scaffold recognized for its utility in generating ligands for G protein-coupled receptors (GPCRs) and kinase targets [1]. The compound is a crystalline solid and is primarily sourced as a research chemical and synthetic building block .

N-substituted piperidine building block for GPCR and kinase ligand design
3-Methoxybenzyl group introduces distinct lipophilicity and hydrogen-bonding profile for ADME tuning
Validated scaffold for CXCR4 antagonist exploration; primary amine enables further derivatization

Why Unsubstituted Analogs Fail vs. 3-Methoxybenzyl Piperidine


Direct substitution of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine with closely related piperidine analogs is not supported by empirical data due to critical, quantifiable differences in both physicochemical and biological properties. While a generic N-benzylpiperidine analog may share the same core scaffold, the specific 3-methoxybenzyl substituent on the target compound introduces a unique combination of electronic effects, lipophilicity, and hydrogen-bonding potential . These molecular distinctions directly impact downstream biological performance; for instance, the 3-methoxybenzyl group has been shown in class-related studies to dramatically influence receptor subtype selectivity, whereas its removal does not significantly alter primary binding affinity [1]. Therefore, a researcher requiring the precise binding profile or structural properties imparted by this specific substitution cannot rely on a generic alternative.

Target Compound

[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine

3-Methoxy group adds lipophilicity and H-bond acceptor; enables fine-tuned GPCR selectivity.

Unsubstituted Benzyl Analog

Generic N-benzylpiperidine analog lacks 3-methoxy substituent.

May shift ADME properties and GPCR subtype selectivity profile; class-level SAR indicates primary affinity often remains similar while subtype differentiation is compromised.

Quantitative Evidence: 3-Methoxybenzyl vs. Benzyl Piperidine


Increased Lipophilicity and Molecular Weight Over Benzyl Analog

[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine exhibits a higher calculated LogP (XLogP3-AA: 2.3) compared to its unsubstituted benzyl analog, (1-benzylpiperidin-4-yl)methanamine (XLogP3-AA: 1.6), indicating greater lipophilicity [1]. This difference is accompanied by an increase in molecular weight (234.34 g/mol vs. 204.31 g/mol) .

Lipophilicity & MW Increase
Head-to-head
ΔXLogP3-AA +0.7, ΔMW +30.03 g/mol
Supports modulation of membrane permeability and volume of distribution in lead optimization.
Computed values; compared to (1-benzylpiperidin-4-yl)methanamine.
Physicochemical Properties Medicinal Chemistry ADME

Hydrogen-Bonding Advantage of 3-Methoxy Group

The 3-methoxy group introduces an additional hydrogen bond acceptor (HBA) and increases the topological polar surface area (tPSA) compared to the unsubstituted analog, impacting key physicochemical parameters. [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine has a HBA count of 3 and a tPSA of 38.8 Ų, whereas (1-benzylpiperidin-4-yl)methanamine has a HBA count of 2 and a tPSA of 29.3 Ų [1].

Hydrogen-Bonding Profile
Head-to-head
HBA 3 vs 2, tPSA 38.8 vs 29.3 Ų
May influence aqueous solubility and passive permeability.
Computed values; ΔHBA +1, ΔtPSA +9.5 Ų vs unsubstituted benzyl analog.
Hydrogen Bonding Drug Design Solubility

3-Methoxybenzyl as GPCR Selectivity Determinant

While not a direct study of the target compound, SAR analysis of a structurally related series of diarylmethylpiperidines as delta opioid receptor (DOR) ligands revealed that the 3-methoxy group on the benzyl ring has a distinct functional role [1]. The study found that removal of the 3-methoxy group (producing an unsubstituted benzyl analog) or its replacement with other substituents resulted in little change in DOR binding affinity (Ki values remaining in the low nanomolar range). However, the same modifications were noted to impact receptor subtype selectivity, differentiating DOR binding from mu (MOR) and kappa (KOR) opioid receptor interactions [1].

GPCR Selectivity Determinant
Class-level inference
3-Methoxy removal minimally changed DOR Ki but altered DOR vs MOR/KOR selectivity.
Suggests 3-methoxy group can fine-tune subtype selectivity without losing primary affinity.
Diarylmethylpiperidine SAR study; radioligand binding assays in transfected cell lines.
GPCR Opioid Receptor Structure-Activity Relationship Selectivity

Validated CXCR4 Antagonist Scaffold

The core 'N-substituted piperidin-4-yl-methanamine' scaffold of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine has been validated in a comprehensive structure-based drug design campaign targeting the CXCR4 chemokine receptor [1]. A series of 31 derivatives based on this exact scaffold were synthesized and evaluated, with several compounds demonstrating binding affinity comparable to the hallmark CXCR4 antagonist AMD3100 [1]. The study employed 3D-QSAR and binding models to rationalize the importance of specific hydrophobic interactions within the receptor's binding pocket, providing a strong rationale for further exploration of this chemical space [1].

CXCR4 Antagonist Scaffold
Class-level inference
Derivatives showed binding affinity comparable to AMD3100 in competitive assay.
Supports scaffold use for CXCR4 antagonist optimization; 3D-QSAR models available.
31 derivatives evaluated; CXCR4 competitive binding assay with [125I]-CXCL12.
CXCR4 Chemokine Receptor Antagonist Cancer Immunology

Key Applications for 3-Methoxybenzyl Piperidine


Lipophilicity and Solubility Tuning in Lead Optimization

Medicinal chemists can use [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine as a versatile building block to introduce a specific, quantifiable change in lipophilicity (ΔXLogP3-AA: +0.7) and hydrogen-bonding capacity (ΔHBA: +1, ΔtPSA: +9.5 Ų) compared to the unsubstituted (1-benzylpiperidin-4-yl)methanamine scaffold . This enables precise, data-driven modulation of ADME properties in lead series without resorting to more disruptive scaffold-hopping, based on the direct physicochemical comparisons outlined in Section 3 .

Chemical Probe for GPCR Subtype Selectivity

The presence of the 3-methoxybenzyl group makes this compound a valuable chemical probe for investigating GPCR subtype selectivity. As demonstrated by class-level SAR in related piperidine series, this specific substitution pattern can dramatically influence selectivity between closely related receptor subtypes (e.g., DOR vs. MOR/KOR) while preserving primary target affinity [1]. Researchers can incorporate this compound into their SAR studies to systematically explore the structural determinants of functional selectivity and minimize off-target pharmacology [1].

CXCR4 Antagonist Design Starting Point

The 'N-substituted piperidin-4-yl-methanamine' core of this compound is a validated and structurally characterized scaffold for developing small-molecule antagonists of the CXCR4 chemokine receptor [2]. The available SAR and 3D-QSAR models from a systematic exploration of 31 derivatives provide a robust, computationally tractable framework for rational design [2]. Researchers can confidently use [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine as a starting point for further optimization toward potent and selective CXCR4 antagonists, a target of high interest in cancer metastasis, HIV infection, and inflammatory diseases [2].

Bioconjugation and Library Synthesis Building Block

The primary amine on the methyl group provides a reactive handle for further derivatization, making this compound an ideal building block for constructing focused chemical libraries or creating bioconjugates . Its distinct physicochemical profile (e.g., increased lipophilicity and molecular weight) relative to simpler analogs ensures that the resulting conjugates or library members will occupy a unique and underexplored chemical space, which is a key consideration for high-throughput screening campaigns and hit diversification efforts .

Application
Selection Property
Validation Focus
Lead optimization: lipophilicity and solubility tuning
Lipophilicity and H-bonding profile modulation compared to unsubstituted benzyl scaffold
Verify impact on ADME properties (permeability, solubility) in lead series
GPCR subtype selectivity investigation
3-Methoxybenzyl group's effect on receptor subtype selectivity (class-level SAR)
Assess selectivity profile across receptor subtypes (e.g., DOR, MOR, KOR)
CXCR4 antagonist design and optimization
N-substituted piperidin-4-yl-methanamine scaffold with established SAR and binding models
Evaluate binding affinity and functional antagonism in CXCR4 assays
Focused library synthesis or bioconjugation
Primary amine handle for derivatization; distinct physicochemical profile vs simpler analogs
Characterize novel conjugates or library members for screening campaigns

Technical Documentation Hub

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32 linked technical documents
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